molecular formula C20H22O6 B585293 rac Matairesinol-d6 CAS No. 1346600-02-9

rac Matairesinol-d6

Cat. No.: B585293
CAS No.: 1346600-02-9
M. Wt: 364.427
InChI Key: MATGKVZWFZHCLI-NIQITUMISA-N
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Description

rac Matairesinol-d6 (CAS: 1346600-02-9) is a deuterium-labeled isotopologue of the lignan matairesinol, a plant-derived polyphenolic compound with antioxidant and phytoestrogenic properties. The molecular formula of this compound is C₂₀H₁₆D₆O₆, with a molecular weight of 364.42 g/mol . It is synthesized by replacing six hydrogen atoms with deuterium at specific positions (7,7',8,8',9',9') to enhance stability and enable precise quantification in analytical applications such as liquid chromatography-mass spectrometry (LC-MS) . This compound is commonly used as an internal standard for quantifying endogenous matairesinol in biological matrices, minimizing matrix effects and improving analytical accuracy.

Properties

CAS No.

1346600-02-9

Molecular Formula

C20H22O6

Molecular Weight

364.427

IUPAC Name

(3S,4S)-3,4-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1/i3D,4D,5D,6D,9D,10D

InChI Key

MATGKVZWFZHCLI-NIQITUMISA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O

Synonyms

(3R,4R)-rel-Dihydro-3,4-bis[[4-hydroxy-3-methoxy(phenyl-d3)]methyl]-2(3H)-furanone;  trans-Dihydro-3,4-bis[[4-hydroxy-3-methoxy(phenyl-d3)]methyl]-2(3H)-furanone; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The primary analogs of rac Matairesinol-d6 include rac Secoisolariciresinol-d6 and hydroxylated derivatives like 7R-Hydroxymatairesinol. Key differences are outlined below:

Table 1: Comparative Analysis of this compound and rac Secoisolariciresinol-d6
Parameter This compound rac Secoisolariciresinol-d6
CAS Number 1346600-02-9 1346603-90-4
Molecular Formula C₂₀H₁₆D₆O₆ C₂₀H₁₈D₆O₆
Molecular Weight 364.42 g/mol 362.42 g/mol
Deuterium Positions 7,7',8,8',9',9' Not explicitly stated (likely similar)
Structural Backbone Lactone ring Diol structure (open-ring lignan)
Purity >95% (HPLC) Not specified (assumed comparable)
Storage Conditions +4°C Room temperature
Applications LC-MS internal standard for matairesinol Quantification of secoisolariciresinol
Key Observations:

Structural Differences: Matairesinol-d6 retains a lactone ring, whereas secoisolariciresinol-d6 features an open-ring diol structure . This structural divergence affects their metabolic pathways and receptor interactions. The deuterium labeling positions in matairesinol-d6 are critical for mimicking the chromatographic behavior of the protiated form, ensuring accurate retention time matching .

Functional Roles: Both compounds serve as stable isotope-labeled standards but target distinct analytes. Matairesinol-d6 is specific to matairesinol, while secoisolariciresinol-d6 is used for its parent compound, a precursor to enterolignans like enterodiol and enterolactone . Hydroxylated derivatives like 7R-Hydroxymatairesinol (non-deuterated) exhibit altered bioavailability and estrogenic activity compared to matairesinol, highlighting the impact of functional groups on bioactivity .

Analytical Performance

  • Chromatographic Behavior: Matairesinol-d6 and secoisolariciresinol-d6 exhibit distinct retention times due to structural differences, enabling simultaneous quantification in complex matrices . The deuterium label shifts the mass-to-charge ratio (m/z), allowing clear differentiation from protiated analytes in LC-MS .
  • Sensitivity and Accuracy: Studies using matairesinol-d6 as an internal standard report <5% coefficient of variation in inter-day assays, underscoring its reliability .

Q & A

Q. How do gut microbiota influence the metabolic fate of rac Matairesinol-d6, and what experimental models best capture this interaction?

  • Proposed Methodology : Use germ-free vs. conventional rodent models to quantify microbiota-dependent metabolism. Profile fecal and plasma metabolites via untargeted metabolomics. Conduct ex vivo incubations with human fecal slurries to identify bacterial taxa responsible for biotransformation .

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